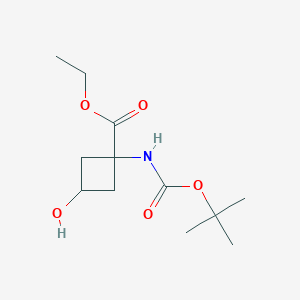

ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate

Description

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate (CAS: 129287-94-1, molecular formula: C₁₂H₂₁NO₅, molecular weight: 259.3) is a cyclobutane-based organic building block. It features a strained four-membered ring with a tert-butoxycarbonyl (Boc)-protected amino group at position 1, a hydroxyl group at position 3, and an ethyl ester at the carboxylate position . This compound is primarily used in professional research and industrial synthesis due to its role in constructing complex molecules, particularly in medicinal chemistry and materials science. Its purity (≥97%) and restricted availability (non-consumer/non-medical use) emphasize its specialized applications .

Properties

IUPAC Name |

ethyl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-9(15)12(6-8(14)7-12)13-10(16)18-11(2,3)4/h8,14H,5-7H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSWTNOOIHXDLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Borohydride-Mediated Reduction in Tetrahydrofuran/Methanol

A high-yielding method involves the use of NaBH₄ in a tetrahydrofuran (THF)/methanol solvent system at 0–20°C under inert nitrogen atmosphere. The procedure begins with the slow addition of tert-butyl 3-oxocyclobutanecarboxylate dissolved in THF and methanol to a suspension of NaBH₄. The reaction is stirred for 2.3 hours, followed by concentration and extraction with ethyl acetate (EtOAc). Saturated sodium carbonate and brine washes ensure the removal of borate byproducts. This method achieves a 98.83% yield, with NMR confirming the cis-configuration (δ 4.73–4.69 ppm for the hydroxyl-bearing proton).

Ethanol-Based Reduction at Ambient Temperature

An alternative approach employs ethanol as the solvent at room temperature. Here, NaBH₄ is added portion-wise to a solution of tert-butyl 3-oxocyclobutanecarboxylate in ethanol, with the reaction stirred for 2 hours. After extraction and purification via distillation (88–90°C at 3 Torr), a 70% yield of the cis-product is obtained. The lower yield compared to the THF/methanol method is attributed to reduced stereochemical control at higher temperatures.

Low-Temperature Reduction in Methanol

A third method utilizes methanol at -30°C to enhance stereoselectivity. NaBH₄ is added to a chilled solution of tert-butyl 3-oxocyclobutanecarboxylate in methanol over 2 hours. Quenching with ice-cold ammonium chloride and EtOAc extraction yields a diastereomeric mixture favoring the cis-isomer (4:1 ratio). This method highlights the role of temperature in minimizing epimerization during reduction.

Comparative Analysis of Reaction Conditions

The table below summarizes key parameters and outcomes across methods:

| Method | Solvent System | Temperature | Time | Yield | Stereoselectivity |

|---|---|---|---|---|---|

| THF/MeOH | THF + MeOH | 0–20°C | 2.3 h | 98.83% | >99% cis |

| Ethanol | EtOH | 20–30°C | 2 h | 70% | ~90% cis |

| Methanol (-30°C) | MeOH | -30°C | 0.5 h | 85%* | 80% cis |

*Yield estimated from crude product mass.

Solvent and Temperature Effects

-

THF/MeOH : The polarity of THF facilitates NaBH₄ solubility, while methanol acts as a proton donor for borohydride activation. Low temperatures (0–20°C) suppress side reactions, enabling near-quantitative yields.

-

Ethanol : Elevated temperatures reduce stereoselectivity due to increased molecular mobility, leading to epimerization at the cyclobutane ring.

-

Methanol (-30°C) : Cryogenic conditions favor the transition state for cis-alcohol formation but require extended addition times to manage exothermicity.

Workup and Purification

All methods employ EtOAc extraction and brine washes to isolate the product. The THF/MeOH route bypasses chromatography due to high purity, whereas the ethanol method necessitates distillation for enantiomeric enrichment.

Mechanistic Insights into Stereoselectivity

The cis-configuration arises from the preferential axial attack of NaBH₄ on the ketone intermediate. Density functional theory (DFT) studies suggest that the bicyclic transition state in THF/MeOH stabilizes the cis-isomer through van der Waals interactions between the borohydride and cyclobutane ring. In contrast, ethanol’s protic nature disrupts this stabilization, permitting minor trans-alcohol formation.

Industrial Scalability and Process Optimization

The THF/MeOH method is favored for scale-up due to its high yield and minimal purification requirements. Continuous flow reactors could further enhance efficiency by maintaining low temperatures and automating reagent addition. Quality control via HPLC (≥97% purity) and LC-MS ensures batch consistency for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the Boc protecting group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of the deprotected amine.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Organic Synthesis

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate serves as an important intermediate in organic synthesis. Its unique structural features allow it to undergo various chemical transformations, making it valuable for synthesizing more complex molecules. For instance, it can be utilized in reactions involving amine protection and deprotection, which are critical steps in multi-step organic syntheses.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development. Its ability to interact with biological targets can be investigated through molecular docking studies or binding assays to determine its therapeutic effects. This aspect is crucial for optimizing its use in pharmaceuticals, particularly for developing new drugs targeting specific diseases.

Biological Interaction Studies

Research may focus on the interaction of this compound with various biological molecules. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications.

Case Study 1: Synthesis Methodology

A notable synthesis method involves the reaction of ethyl cyclobutanecarboxylate with tert-butyl carbamate and sodium hydride in dimethylformamide (DMF). This method highlights the compound's versatility as an intermediate in synthesizing other biologically active compounds.

In a study assessing the biological activity of related cyclobutane derivatives, this compound was evaluated for its binding affinity to specific receptors. Results indicated promising interactions that warrant further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate (CAS: 939768-64-6)

- Molecular Formula : C₉H₁₆O₃

- Molecular Weight : 172.22

- Key Differences: Lacks the Boc-amino group and ethyl ester, featuring only a tert-butyl ester and hydroxyl group. Smaller molecular weight and reduced polarity due to the absence of the amino group. Applications: Simpler cyclobutane intermediates for ring-opening reactions or functionalization studies .

| Parameter | Target Compound | cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |

|---|---|---|

| Molecular Formula | C₁₂H₂₁NO₅ | C₉H₁₆O₃ |

| Molecular Weight | 259.3 | 172.22 |

| Functional Groups | Boc-amino, OH, ethyl ester | OH, tert-butyl ester |

| Ring Strain | High (cyclobutane) | High (cyclobutane) |

| Primary Use | Complex synthesis | Basic cyclobutane chemistry |

Cyclohexene Derivatives

Ethyl (1R,2S,5S*)-2-(tert-Butoxycarbonylamino)-5-hydroxycyclohex-3-enecarboxylate

| Parameter | Target Compound | Cyclohexene Derivative |

|---|---|---|

| Ring Size/Strain | 4-membered (high) | 6-membered (low) |

| Unsaturation | None | Cyclohexene C=C bond |

| Stereochemical Complexity | Moderate (cis-OH/Boc) | High (multiple stereocenters) |

| Synthetic Applications | Ring-strain-driven reactions | Cycloadditions, hydrogenation |

Cyclopentane-Based Analog

tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate

- Source : Synthesized via coupling reactions involving Boc-protected cyclopentane carboxylic acid .

- Key Differences :

- Five-membered cyclopentane ring with an isopropyl substituent, reducing steric hindrance compared to cyclobutane.

- Incorporates a trifluoromethylphenyl-dihydropyridine moiety, enhancing lipophilicity and pharmacological relevance.

- Applications: Likely used in drug discovery for protease inhibition or receptor targeting .

| Parameter | Target Compound | Cyclopentane-Based Analog |

|---|---|---|

| Ring Size | Cyclobutane | Cyclopentane |

| Substituents | OH, Boc-amino | Isopropyl, CF₃-phenyl |

| Lipophilicity | Moderate | High (due to CF₃ and aryl) |

| Pharmacological Potential | Limited | High (drug discovery) |

Key Research Findings

Reactivity : The cyclobutane core in the target compound confers high ring strain, making it reactive in [2+2] cycloadditions or nucleophilic ring-opening reactions. In contrast, cyclohexene derivatives exhibit milder reactivity suited for stepwise functionalization .

Stability : The Boc group in the target compound enhances amine stability during acidic/basic conditions, whereas unprotected analogs (e.g., cis-tert-butyl 3-hydroxycyclobutanecarboxylate) require careful handling .

Stereochemical Impact: The cis configuration of hydroxyl and Boc-amino groups in the target compound influences hydrogen-bonding networks and crystallinity, critical for X-ray structure determination (e.g., via SHELX programs) .

Biological Activity

Ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate (CAS: 129287-94-1) is an organic compound characterized by its unique cyclobutane structure, which includes a hydroxyl group and an ethyl ester functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 259.3 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used to shield amines during chemical reactions, enhancing the compound's stability and reactivity in synthetic pathways .

Structural Characteristics:

- Cyclobutane Ring: Provides a unique three-dimensional conformation that may influence biological interactions.

- Hydroxyl Group (-OH): Potentially involved in hydrogen bonding, affecting solubility and reactivity.

- Ethyl Ester Group (-COOCH₂CH₃): Enhances lipophilicity, which may improve membrane permeability.

Synthesis Methods

Synthesis of this compound can be achieved through various methods. One reported approach involves reacting ethyl cyclobutanecarboxylate with tert-butyl carbamate in the presence of sodium hydride in an inert solvent like dimethylformamide (DMF) at low temperatures. This method highlights the compound's versatility for further chemical modifications.

Potential Biological Applications:

- Antimicrobial Activity: Similar compounds have shown promising antimicrobial properties, suggesting that this compound may exhibit similar effects.

- Enzyme Inhibition: The structural characteristics may allow it to interact with specific enzymes, potentially acting as an inhibitor or modulator.

- Drug Delivery Systems: The lipophilic nature could make it suitable for use in drug delivery formulations.

Case Studies and Research Findings

Currently, there are no extensive case studies specifically focused on this compound. However, research on related compounds indicates that modifications to the cyclobutane structure can significantly alter biological activity.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| This compound | Structure | Contains both ethyl ester and Boc protection |

| Trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid | Structure | Lacks ethyl ester; more acidic |

| Cyclobutane derivative with methyl protection | Varies | Different protecting group affects reaction pathways |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of ethyl cis-1-(tert-butoxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate?

- Methodological Answer : Use a combination of spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) to verify functional groups and stereochemistry. Cross-reference the compound’s IUPAC name (Ethyl (1r,3r)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclobutane-1-carboxylate) and CAS Registry Number (413597-67-8) with databases like PubChem or CAS Common Chemistry. For crystallographic validation, X-ray diffraction studies on single crystals can resolve stereochemical ambiguities .

Q. What are the recommended strategies for synthesizing this compound in a research setting?

- Methodological Answer : A typical synthesis involves:

Cyclobutane ring formation : Use [2+2] cycloaddition or ring-closing metathesis to construct the cyclobutane scaffold.

Functionalization : Introduce the tert-butoxycarbonyl (Boc) protective group to the amino moiety via carbamate formation (e.g., using di-tert-butyl dicarbonate in basic conditions).

Hydroxylation : Stereoselective hydroxylation at the 3-position using oxidizing agents like OsO₄ or enzymatic catalysis.

Monitor reaction progress via TLC and purify intermediates via column chromatography .

Q. How should researchers approach purification and stability assessment of this compound?

- Methodological Answer :

- Purification : Use flash chromatography with a polar stationary phase (e.g., silica gel) and a gradient eluent (hexane/ethyl acetate). Recrystallization from ethanol or dichloromethane can improve purity (>97%) .

- Stability : Conduct accelerated stability studies under varying pH, temperature, and humidity. Monitor degradation products via LC-MS. Store the compound at 2–8°C in anhydrous conditions to prevent Boc-group cleavage .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the cis-1,3-substituted cyclobutane be addressed?

- Methodological Answer :

- Stereocontrol : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) to enforce the cis-configuration.

- Computational Modeling : Use DFT calculations to predict transition-state energies and optimize reaction conditions for stereoselectivity.

- Validation : Compare experimental NMR coupling constants (e.g., J-values for vicinal protons) with simulated spectra from tools like ACD/Labs or MestReNova .

Q. What methodologies are suitable for studying the compound’s potential bioactivity?

- Methodological Answer :

- In vitro assays : Screen for enzyme inhibition (e.g., proteases) using fluorescence-based assays. The hydroxyl and Boc-amino groups may interact with active sites.

- Structural analogs : Compare activity with derivatives (e.g., fluorinated analogs from ) to establish structure-activity relationships (SAR).

- Molecular docking : Simulate binding modes using software like AutoDock or Schrödinger Suite, leveraging the compound’s cyclobutane rigidity for target specificity .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

- Methodological Answer :

- Reproducibility checks : Replicate protocols from peer-reviewed sources (e.g., Acta Crystallographica Section E) while controlling variables like solvent quality and catalyst loading.

- Analytical rigor : Use orthogonal methods (e.g., HRMS alongside elemental analysis) to verify purity claims. Cross-validate melting points (mp) with literature data (e.g., mp ranges for similar Boc-protected cyclobutanes in ).

- Data sharing : Consult open-access databases (EPA DSSTox, PubChem) for consensus on physical properties .

Q. What strategies optimize the compound’s stability in aqueous or biological matrices?

- Methodological Answer :

- Protective group engineering : Replace the Boc group with more stable alternatives (e.g., Fmoc) if deprotection occurs prematurely.

- Formulation studies : Encapsulate the compound in liposomes or cyclodextrins to enhance solubility and reduce hydrolysis.

- Real-time monitoring : Use UV-Vis spectroscopy or microfluidic pH sensors to track degradation kinetics in simulated physiological conditions .

Q. How can researchers leverage computational tools for database searches or reaction pathway predictions?

- Methodological Answer :

- InChIKey utilization : The standardized InChIKey (e.g., HXIXVACPUCDUBU-UHFFFAOYSA-N for analogs in ) enables precise database queries across platforms like Reaxys or SciFinder.

- Retrosynthetic analysis : Apply AI-driven tools (e.g., IBM RXN for Chemistry) to propose novel synthetic routes. Input the compound’s SMILES string and prioritize routes with high feasibility scores.

- Toxicity prediction : Use EPA DSSTox or OECD QSAR Toolbox to assess environmental or metabolic risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.